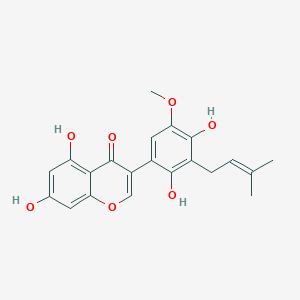

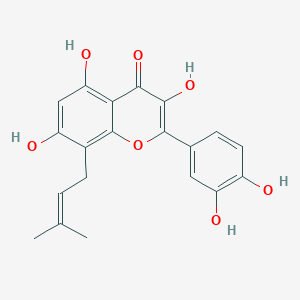

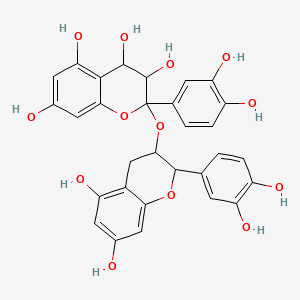

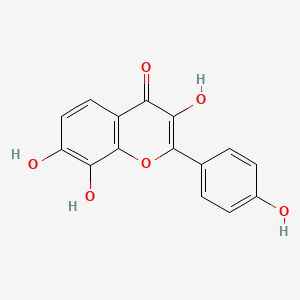

3,7,8,4'-四羟基黄酮

描述

3,7,8,4’-Tetrahydroxyflavone is a type of flavone that has been shown to inhibit the activity of multidrug resistance-associated protein (MRP), an ATPase that transports drugs and other xenobiotics across cell membranes . It is also referred to as Isoscutellarein, Luteolin, Norartocarpetin, and Scutellarein .

Molecular Structure Analysis

The molecular structure of 3,7,8,4’-Tetrahydroxyflavone consists of a general three-ring backbone of flavonoids, i.e., rings A, B, and C . The compound is 100-fold more selective for BRD4-BD2 (IC50 = 204 nM) than BRD4-BD1 (IC 50 =17.9 µM) .Chemical Reactions Analysis

Flavonols, including 3,7,8,4’-Tetrahydroxyflavone, have been shown to reduce the damages induced by oxidative stress in cells . They have anti-infective properties, i.e., antiviral, antifungal, anti-angiogenic, anti-tumorigenic, and immunomodulatory bioproperties .科学研究应用

Psoriasis Treatment

Fisetin, a 3,7,3′,4′-Tetrahydroxyflavone, has been found to inhibit the PI3K/Akt/mTOR and MAPK pathways and ameliorate psoriasis pathology in 2D and 3D organotypic human inflammatory skin models . This suggests that it could be a potential therapeutic agent for the treatment of psoriasis .

Antioxidant and Proapoptotic Effects

Fisetin, a phytochemical naturally found in pigmented fruits and vegetables, has demonstrated proapoptotic and antioxidant effects in several malignancies . This suggests that it could be used as a natural source of therapeutic molecules to repair the molecular defects associated with certain types of cancer .

Apoptosis Inducer

3′,4′,5,7-Tetrahydroxyflavone is used as an apoptosis inducer . This means it can trigger programmed cell death, which is a crucial process in cancer treatment as it can lead to the elimination of cancerous cells .

Antimicrobial Properties

Luteolin, also known as 3′,4′,5,7-tetrahydroxyflavone, has been found to have antimicrobial properties . This suggests that it could be used in the treatment of various infectious diseases .

Anti-inflammatory Properties

Luteolin has also been found to have anti-inflammatory properties . This suggests that it could be used in the treatment of various inflammatory diseases .

Cancer-Preventive Properties

Luteolin has been found to have cancer-preventive properties . This suggests that it could be used in the prevention of various types of cancer .

作用机制

Target of Action

3,7,8,4’-Tetrahydroxyflavone, also known as Fisetin, primarily targets the PI3K/Akt/mTOR and MAPK pathways . It also inhibits the activity of multidrug resistance-associated protein (MRP) , an ATPase that transports drugs and other xenobiotics across cell membranes .

Mode of Action

Fisetin interacts with its targets by inhibiting their activity. It dose- and time-dependently induces differentiation and inhibits interleukin-22-induced proliferation . It also significantly inhibits the activation of p38 and JNK, but has an enhanced effect on ERK1/2 (MAPK) .

Biochemical Pathways

Fisetin affects the PI3K/Akt/mTOR and MAPK pathways . By inhibiting these pathways, it can prevent oxidative stress, inflammatory response, and cytotoxicity .

Result of Action

The molecular and cellular effects of Fisetin’s action include proapoptotic and antioxidant effects . It diminishes oxidative stress, ROS production, neurotoxicity, neuro-inflammation, and neurological disorders . It also maintains the redox profiles, mitochondrial functions, and inhibits NO production .

安全和危害

未来方向

The available treatments for psoriasis have significant limitations, and dietary products are potential natural sources of therapeutic molecules, which can repair the molecular defects associated with psoriasis and could possibly be developed for its management . Fisetin (3,7,3′,4′-tetrahydroxyflavone), a phytochemical naturally found in pigmented fruits and vegetables, has demonstrated proapoptotic and antioxidant effects in several malignancies . This suggests potential future directions for the use of 3,7,8,4’-Tetrahydroxyflavone in the treatment of psoriasis and other conditions.

属性

IUPAC Name |

3,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,16-17,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNPLJZTPMOXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192219 | |

| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7,8,4'-Tetrahydroxyflavone | |

CAS RN |

1429-28-3 | |

| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。